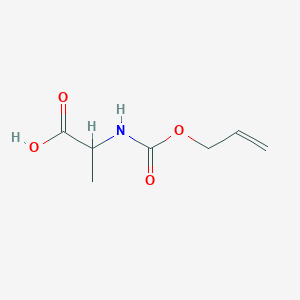

2-(Prop-2-enoxycarbonylamino)propanoic acid

Beschreibung

2-(Prop-2-enoxycarbonylamino)propanoic acid, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid, is a synthetic amino acid derivative. Its structure features dual protective groups: a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a prop-2-enoxycarbonyl (Alloc) group at the β-amino position (). This compound, cataloged as Fmoc-Dap(Alloc)-OH, is primarily employed in peptide synthesis, where selective deprotection strategies are critical. The Alloc group is removable under mild conditions (e.g., palladium catalysis), making it valuable for orthogonal protection in solid-phase peptide synthesis .

Eigenschaften

IUPAC Name |

2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYYGPXCIWHLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-enoxycarbonylamino)propanoic acid typically involves the protection of the amino group of D-alanine using an allyloxycarbonyl group. This can be achieved through the reaction of D-alanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the allyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Prop-2-enoxycarbonylamino)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound serves as a probe to study enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The allyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of D-alanine. This allows for selective reactions to occur at other functional groups within the molecule.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Propanoic Acid Derivatives

The following table highlights structural analogs and their functional group distinctions:

Key Observations :

- Protective Group Utility: The Alloc group in the target compound allows for selective deprotection, contrasting with the Boc group (), which requires acidic conditions. The Z-group (phenylmethoxycarbonyl) in and is stable under basic conditions but requires hydrogenolysis for removal.

- Stereochemical Considerations : The (2R) configuration in vs. the (2S) configuration in the target compound may influence biological activity or synthetic pathways.

Biologische Aktivität

2-(Prop-2-enoxycarbonylamino)propanoic acid, a compound with potential biological significance, has been the subject of various studies aimed at understanding its biochemical properties and therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C₇H₁₃N₃O₃

- Molecular Weight: 173.19 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:

- Neurotransmitter Modulation: The compound exhibits potential in modulating neurotransmitter pathways, which could influence synaptic transmission and neuronal excitability. This makes it a candidate for further research in neuropharmacology.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling cascades.

Biological Effects

Research findings indicate that this compound may exhibit several biological effects:

- Antioxidant Activity: Some studies have reported that the compound demonstrates antioxidant properties, which could protect cells from oxidative stress.

- Anti-inflammatory Effects: There is evidence suggesting that this compound may reduce inflammation in certain cellular models, potentially offering therapeutic benefits in inflammatory diseases.

- Cytotoxicity: In vitro studies have indicated that higher concentrations of the compound may exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Neuropharmacological Study : A study examined the effects of this compound on neurotransmitter release in rat hippocampal slices. Results indicated a significant modulation of glutamate release, suggesting potential applications in treating neurodegenerative disorders.

- Antioxidant Efficacy : In a controlled experiment assessing oxidative stress markers in human cell lines, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS), indicating its potential as an antioxidant agent.

- Cytotoxicity Assessment : A series of assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The results showed that the compound induced apoptosis at concentrations above 50 µM, warranting further investigation into its mechanisms and potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.